Cas no 357-89-1 (Fluorocitric Acid)

Fluorocitric Acid 化学的及び物理的性質
名前と識別子
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- Pentaric acid,3-C-carboxy-2,4-dideoxy-2-fluoro-
- 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid
- 1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylate (non-preferred name)
- pentaric acid, 3-C-carboxy-2,4-dideoxy-2-fluoro-, ion(3-)
- Fluorocitric Acid
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- インチ: InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/p-3
- InChIKey: DGXLYHAWEBCTRU-UHFFFAOYSA-K
- ほほえんだ: O=C(CC(C(C([O-])=O)F)(O)C([O-])=O)[O-]
計算された属性
- せいみつぶんしりょう: 206.99402
じっけんとくせい
- PSA: 140.62
Fluorocitric Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F588648-10mg |
Fluorocitric Acid |
357-89-1 | 10mg |
$184.00 | 2023-05-18 | ||
Chemenu | CM539737-100mg |
1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
357-89-1 | 97% | 100mg |
$462 | 2023-02-02 | |
TRC | F588648-250mg |
Fluorocitric Acid |
357-89-1 | 250mg |
$ 3000.00 | 2023-09-07 | ||
TRC | F588648-50mg |
Fluorocitric Acid |
357-89-1 | 50mg |
$758.00 | 2023-05-18 | ||
Chemenu | CM539737-250mg |
1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
357-89-1 | 97% | 250mg |
$769 | 2023-02-02 | |
TRC | F588648-25mg |
Fluorocitric Acid |
357-89-1 | 25mg |
$391.00 | 2023-05-18 | ||
Chemenu | CM539737-1g |
1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
357-89-1 | 97% | 1g |
$1538 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111266-250mg |
1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
357-89-1 | 97% | 250mg |
¥6000.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111266-100mg |
1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
357-89-1 | 97% | 100mg |
¥3600.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111266-1g |
1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
357-89-1 | 97% | 1g |
¥13998.00 | 2024-05-17 |
Fluorocitric Acid 関連文献
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1. Studies of organic fluorine compounds. Part IV. Synthesis of esters of fluoro-oxaloacetic and of fluoropyruvic acidI. Blank,J. Mager,Ernst D. Bergmann J. Chem. Soc. 1955 2190
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W. K. R. Musgrave Q. Rev. Chem. Soc. 1954 8 331
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K. J. Laidler,J. M. Sturtevant,D. J. R. Laurence,H. Gutfreund,H. Neurath,R. Lumry,B. R. Rabin,E. L. Smith,R. J. P. Williams,L. Robert,J. J. Blum,S. A. Bernhard,Felix Bergmann,P. D. Boyer,D. R. Davies,A. L. Green,R. K. Morton,D. E. Koshland,P. A. T. Swoboda,O. Hoffmann-Ostenhof,D. D. Eley,D. Bunn,J. A. V. Butler,M. Sangster,A. Klug,J. M. Sturtevant,J. G. Beetlestone,A. Couper,H. N. Rydon,H. Kacser,Felix Haurowitz,Keith Dalziel,F. J. W. Roughton,Q. H. Gibson,P. George,J. S. Griffith,G. I. H. Hanania,G. Hanania,S. J. Adelstein,B. L. Vallee,J. A. Olson,F. L. Hoch,W. E. Trevelyan,M. Dixon,K. J. Laidler,L. L. Ingraham,Sydney A. Bernhard,E. C. Slater,B. Vennesland,P. Talalay,I. W. Sizer,A. Gierer Discuss. Faraday Soc. 1955 20 254
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Charles M. Marson,Robert C. Melling 2 symmetry of a –CHFCHF– unit. Charles M. Marson Robert C. Melling Chem. Commun. 1998 1223
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5. Chapter 8. Aliphatic compounds. Part (ii) Other aliphatic compoundsA. R. Tatchell Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1981 78 167
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6. Chapter 8. Aliphatic compounds. Part (ii) Other aliphatic compounds
-
Rudolph A. Peters Discuss. Faraday Soc. 1955 20 189
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Samuel Lauzon,Thierry Ollevier Chem. Sci. 2022 13 10985
Fluorocitric Acidに関する追加情報
Recent Advances in the Study of Fluorocitric Acid (CAS 357-89-1): Mechanisms and Therapeutic Potential
Fluorocitric Acid (CAS 357-89-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique biochemical properties and potential therapeutic applications. As a fluorinated analog of citric acid, Fluorocitric Acid acts as a potent inhibitor of the enzyme aconitase, a key player in the tricarboxylic acid (TCA) cycle. Recent studies have explored its role in metabolic regulation, cancer therapy, and neurodegenerative diseases, shedding light on its multifaceted mechanisms of action.
One of the most notable findings in recent research is the compound's ability to disrupt cellular metabolism in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Fluorocitric Acid selectively targets cancer cells by inhibiting aconitase, leading to a buildup of citrate and subsequent disruption of mitochondrial function. This metabolic perturbation induces apoptosis in malignant cells while sparing normal cells, highlighting its potential as a targeted anticancer agent. The study also revealed that Fluorocitric Acid synergizes with conventional chemotherapeutic drugs, enhancing their efficacy in vitro and in vivo.
In addition to its anticancer properties, Fluorocitric Acid has shown promise in the treatment of neurodegenerative disorders. Research published in Neuropharmacology (2024) investigated its neuroprotective effects in models of Alzheimer's disease. The study found that Fluorocitric Acid reduces oxidative stress and mitochondrial dysfunction, two key pathological features of neurodegeneration. By modulating the TCA cycle and improving energy metabolism in neurons, the compound exhibited significant potential in slowing disease progression. These findings open new avenues for developing Fluorocitric Acid-based therapies for neurodegenerative conditions.
Another groundbreaking study, featured in Nature Chemical Biology (2023), explored the structural modifications of Fluorocitric Acid to enhance its pharmacological properties. By introducing specific functional groups at strategic positions, researchers were able to improve the compound's bioavailability and target specificity. The optimized derivatives showed increased potency in inhibiting aconitase and greater selectivity for diseased tissues, paving the way for next-generation Fluorocitric Acid analogs with improved therapeutic profiles.
Despite these promising developments, challenges remain in the clinical translation of Fluorocitric Acid. Issues such as pharmacokinetics, toxicity, and delivery methods need to be addressed in future studies. Ongoing research is focusing on nanoparticle-based delivery systems to enhance the compound's stability and tissue penetration. Preliminary results from a 2024 study in Advanced Drug Delivery Reviews suggest that liposomal encapsulation of Fluorocitric Acid significantly improves its therapeutic index, reducing off-target effects while maintaining efficacy.
In conclusion, Fluorocitric Acid (CAS 357-89-1) represents a compelling case study in the intersection of chemistry and biology. Its dual role as a metabolic modulator and therapeutic agent underscores its versatility in addressing complex diseases. As research continues to unravel its mechanisms and optimize its applications, Fluorocitric Acid is poised to make a substantial impact in the fields of oncology, neurology, and beyond. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ensuring that this promising compound reaches its full potential in improving human health.
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